2-(benzylsulfanyl)-5-[4-(diethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(BENZYLSULFANYL)-5-[4-(DIETHYLAMINO)PHENYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-5-[4-(DIETHYLAMINO)PHENYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrimidoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzylsulfanyl group: This step may involve nucleophilic substitution reactions.
Attachment of the diethylamino phenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure conditions.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-5-[4-(DIETHYLAMINO)PHENYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-5-[4-(DIETHYLAMINO)PHENYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(METHYLSULFANYL)-5-[4-(DIETHYLAMINO)PHENYL]-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
- 2-(BENZYLSULFANYL)-5-[4-(DIMETHYLAMINO)PHENYL]-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
Uniqueness
2-(BENZYLSULFANYL)-5-[4-(DIETHYLAMINO)PHENYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C28H30N4O2S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-[4-(diethylamino)phenyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C28H30N4O2S/c1-3-32(4-2)20-15-13-19(14-16-20)23-24-21(11-8-12-22(24)33)29-26-25(23)27(34)31-28(30-26)35-17-18-9-6-5-7-10-18/h5-7,9-10,13-16,23H,3-4,8,11-12,17H2,1-2H3,(H2,29,30,31,34) |
InChI Key |
QLBRYIJFNJYPHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
Origin of Product |
United States |
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